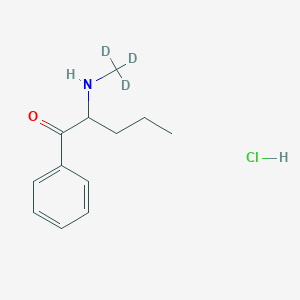
Pentedrone-d3 Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pentedrone-d3 Hydrochloride is a deuterated analog of pentedrone, a stimulant of the cathinone class. This compound is often used in scientific research to study the pharmacokinetics and pharmacodynamics of pentedrone and its analogs. The deuterium atoms in this compound replace hydrogen atoms, making it useful in mass spectrometry and other analytical techniques .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Pentedrone-d3 Hydrochloride involves the introduction of deuterium atoms into the pentedrone molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve the use of catalysts and controlled temperatures to ensure the selective incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced analytical techniques to ensure the consistency and purity of the final product. Quality control measures are implemented to monitor the deuterium content and overall quality of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
Pentedrone-d3 Hydrochloride undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Replacement of functional groups with other substituents
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels .
Major Products
The major products formed from these reactions include various substituted cathinones, alcohols, amines, and carboxylic acids. These products are often analyzed using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .
Applications De Recherche Scientifique
Pentedrone-d3 Hydrochloride is widely used in scientific research for various applications:
Chemistry: Used as a reference standard in analytical chemistry to study the behavior of pentedrone and its analogs.
Biology: Employed in studies investigating the biological effects of cathinones on cellular and molecular levels.
Medicine: Utilized in pharmacokinetic and pharmacodynamic studies to understand the metabolism and action of stimulant drugs.
Industry: Applied in the development of analytical methods for detecting and quantifying cathinones in various samples
Mécanisme D'action
Pentedrone-d3 Hydrochloride acts as a norepinephrine-dopamine reuptake inhibitor, similar to its non-deuterated counterpart. It inhibits the reuptake of these neurotransmitters, leading to increased levels in the synaptic cleft and enhanced stimulation of the central nervous system. The molecular targets include the norepinephrine and dopamine transporters, and the pathways involved are related to the modulation of neurotransmitter release and reuptake .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pentedrone: The non-deuterated analog with similar stimulant properties.
Hexedrone: Another cathinone analog with a longer carbon chain.
N-ethyl hexedrone: A derivative with an ethyl group on the nitrogen atom.
4-Methylpentedrone: A substituted cathinone with a methyl group on the phenyl ring
Uniqueness
Pentedrone-d3 Hydrochloride is unique due to the presence of deuterium atoms, which makes it particularly useful in analytical studies. The deuterium atoms provide a distinct mass difference, allowing for precise tracking and analysis in mass spectrometry. This property makes it an invaluable tool in research focused on the pharmacokinetics and metabolism of cathinones .
Propriétés
Formule moléculaire |
C12H18ClNO |
|---|---|
Poids moléculaire |
230.75 g/mol |
Nom IUPAC |
1-phenyl-2-(trideuteriomethylamino)pentan-1-one;hydrochloride |
InChI |
InChI=1S/C12H17NO.ClH/c1-3-7-11(13-2)12(14)10-8-5-4-6-9-10;/h4-6,8-9,11,13H,3,7H2,1-2H3;1H/i2D3; |
Clé InChI |
MACVVBRQAPNUKT-MUTAZJQDSA-N |
SMILES isomérique |
[2H]C([2H])([2H])NC(CCC)C(=O)C1=CC=CC=C1.Cl |
SMILES canonique |
CCCC(C(=O)C1=CC=CC=C1)NC.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















